2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(4,4-difluoropiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO/c8-5-6(12)11-3-1-7(9,10)2-4-11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSOLVXDIRDIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664192 | |
| Record name | 2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619254-09-0 | |
| Record name | 2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one (CAS: 2005878-67-9) is a chemical compound with potential pharmaceutical applications, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 211.63 g/mol. It features a chloro group, a piperidine ring with difluoromethyl substitutions, and a ketone functional group, which contribute to its biological properties.
Research indicates that this compound exhibits significant affinity for sigma receptors, particularly the sigma-1 receptor. Sigma receptors are implicated in various neurological processes, including modulation of pain and neuroprotection. The compound's interaction with these receptors may influence neurotransmitter systems and cellular signaling pathways relevant to neurodegenerative diseases and cancer.
Anticancer Potential
Studies have shown that compounds similar to this compound can inhibit polo-like kinase 4 (PLK4), a regulator of centriole biogenesis associated with cancer progression. Inhibition of PLK4 leads to centrosome loss in cancer cells, causing cell cycle arrest and reduced proliferation rates. This mechanism suggests potential use in targeted cancer therapies .
Neuropharmacological Effects
The sigma receptor affinity suggests that this compound may have neuroprotective effects. Research on similar compounds indicates that sigma receptor ligands can modulate dopamine release and exhibit antidepressant-like effects in animal models. This opens avenues for exploring its use in treating mood disorders or neurodegenerative conditions .
Case Studies
A recent patent application highlighted the use of compounds structurally related to this compound for treating various cancers by targeting PLK4. In vitro studies demonstrated that such compounds could significantly reduce cell viability in cancer cell lines with high PLK4 expression .
Additionally, animal studies have indicated that sigma receptor ligands can enhance cognitive function and provide neuroprotection against excitotoxicity, further supporting the potential therapeutic applications of this compound in neurological disorders .
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-chloroketone group undergoes nucleophilic substitution (SN2/SN1 mechanisms) with amines, thiols, and alcohols.
Key Findings :
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Microwave-assisted amination (e.g., with N-methylphenethylamine) yields substituted pyrimidine carboxamides efficiently .
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Hydroxypropyl methylcellulose (HPMC) in water suppresses hydrolysis, favoring selective thiolysis .
Transition Metal-Catalyzed Coupling
The chlorine atom participates in cross-coupling reactions under palladium or nickel catalysis.
Example :
Coupling with 4-ethynylpiperidine under Pd catalysis produces ethynyl-substituted analogs, critical for bioactive molecule synthesis .
Hydrolysis and Oxidation
The α-chloroketone is susceptible to hydrolysis, forming carboxylic acids or hydroxyketones.
Mechanistic Insight :
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Acidic conditions favor carbocation formation, leading to rearranged products .
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Base-mediated hydrolysis proceeds via enolate intermediates .
Reductive Dechlorination
Catalytic hydrogenation removes the chlorine atom selectively.
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| H2/Pd-C | EtOH, 25°C, 1 atm H2 | 1-(4,4-Difluoropiperidin-1-yl)ethanone | 90% | |
| NaBH4/CuCl2 | THF, 0°C | Secondary alcohol derivatives | 78% |
Applications :
Cyclization Reactions
Intramolecular cyclization forms heterocyclic scaffolds under thermal or basic conditions.
| Conditions | Products | Key Features | Source |
|---|---|---|---|
| KOtBu, DMF, 120°C | Pyrido[2,3-d]pyrimidin-4-ones | Enhanced π-stacking capability | |
| Microwave, 160°C | Piperidine-fused oxazolines | Bioactive heterocycles |
Example :
Cyclization with morpholine generates pyrimidine derivatives with nanomolar enzyme inhibition activity .
Stability and Decomposition
The compound decomposes under prolonged UV exposure or strong bases:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-1-(4,4-difluoropiperidin-1-yl)ethan-1-one?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chloroacetylation of 4,4-difluoropiperidine using chloroacetyl chloride in anhydrous conditions (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts. Reaction progress is monitored via TLC or GC-MS. Similar protocols are employed for structurally related chloro-ketones .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies protons and carbons adjacent to electron-withdrawing groups (e.g., ketone, fluorine). Fluorine splitting patterns in NMR help confirm the difluoropiperidine moiety .
- IR Spectroscopy : Confirms the carbonyl stretch (~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS or EI-MS) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The compound is a lachrymator and corrosive solid; store in inert, airtight containers. Spills require neutralization with sodium bicarbonate .
Q. What are its primary applications in medicinal chemistry research?
- Methodological Answer : It serves as a key intermediate for synthesizing piperidine-based drug candidates, particularly in kinase inhibitors or fluorinated analogs. Piperidine derivatives are prevalent in CNS-targeting pharmaceuticals due to their bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from unreacted starting materials .
Q. How does X-ray crystallography resolve ambiguities in the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software refines bond lengths, angles, and stereochemistry. For example, the difluoropiperidine ring’s chair conformation and chloro-ketone orientation are validated. Crystallization is achieved via slow evaporation in ethanol/water mixtures .
Q. What strategies mitigate racemization during enantiomerically pure derivative synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands to control stereochemistry during alkylation.
- Low-Temperature Reactions : Reduce thermal energy to prevent epimerization.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
Q. How does the difluoropiperidine moiety influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms reduce electron density at the piperidine nitrogen, enhancing its electrophilicity in Suzuki-Miyaura couplings. Steric hindrance from the 4,4-difluoro substitution directs regioselectivity in palladium-catalyzed reactions. Computational studies (DFT) model these effects .
Data Contradictions and Resolutions
- Synthetic Yields : reports 60–70% yields for similar chloro-ketones, while notes lower yields (45–55%) for piperazine analogs. Resolution: Optimize stoichiometry (1.2:1 piperidine:chloroacetyl chloride) and use microwave-assisted synthesis to enhance efficiency .
- Hazard Classification : classifies related compounds as "toxic solids," but emphasizes corrosivity. Resolution: Prioritize handling protocols for both hazards, including secondary containment and emergency eyewash stations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
